2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride
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Overview
Description
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethyl chain, and a butoxycarbanilate moiety, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with m-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or distillation to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbanilates.
Scientific Research Applications
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.
Dimethylaminoethyl acrylate: Used in the production of copolymers and as a monomer in polymer chemistry.
Uniqueness
2-(Dimethylamino)ethyl m-butoxycarbanilate hydrochloride is unique due to its specific structure, which combines the properties of a dimethylamino group and a butoxycarbanilate moiety. This combination provides distinct reactivity and interaction profiles, making it suitable for specialized applications in various fields.
Properties
CAS No. |
68097-55-2 |
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Molecular Formula |
C15H25ClN2O3 |
Molecular Weight |
316.82 g/mol |
IUPAC Name |
2-[(3-butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-5-10-19-14-8-6-7-13(12-14)16-15(18)20-11-9-17(2)3;/h6-8,12H,4-5,9-11H2,1-3H3,(H,16,18);1H |
InChI Key |
FIPSGDPLDKHQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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